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molecular formula C10H21O4P B8358520 Dimethyl 2-Oxo-3-methylheptylphosphonate CAS No. 41162-20-3

Dimethyl 2-Oxo-3-methylheptylphosphonate

Cat. No. B8358520
M. Wt: 236.24 g/mol
InChI Key: RYCSYYMZXSIBJI-UHFFFAOYSA-N
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Patent
US05166174

Procedure details

To a THF (120 ml) solution of dimethyl methylphosphonate (5.04 g) at -60° C. was added dropwise n-BuLi (1.6-M, 25.4 ml), and the mixture was stirred for 30 min. A THF (50 ml) solution of methyl 2R,S-methylcaproate (3 15 g) was added dropwise. The mixture was stirred at -60° C. for 1 h, then at room temperature for 1.5 h, and thereafter acetic acid (2 ml) was added at 0° C. A crude product obtained after the usual work-up was chromatographed (hexane : ethyl acetate=1 : 5). Yield : 2,85 g (58%).
Name
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
5.04 g
Type
reactant
Reaction Step One
Quantity
25.4 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
[Compound]
Name
methyl 2R,S-methylcaproate
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH2:5][O:4][CH2:3][CH2:2]1.[CH3:6][P:7](=[O:12])([O:10][CH3:11])[O:8][CH3:9].[CH2:13]([Li])[CH2:14]CC.[C:18](O)(=O)C>>[CH3:18][CH:1]([CH2:2][CH2:3][CH2:13][CH3:14])[C:5](=[O:4])[CH2:6][P:7](=[O:12])([O:10][CH3:11])[O:8][CH3:9]

Inputs

Step One
Name
Quantity
120 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
5.04 g
Type
reactant
Smiles
CP(OC)(OC)=O
Name
Quantity
25.4 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C1CCOC1
Name
methyl 2R,S-methylcaproate
Quantity
15 g
Type
reactant
Smiles
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at -60° C. for 1 h
Duration
1 h
WAIT
Type
WAIT
Details
at room temperature for 1.5 h
Duration
1.5 h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC(C(CP(OC)(OC)=O)=O)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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